![molecular formula C15H21N5O2 B5657709 2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5657709.png)
2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide
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Overview
Description
"2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide" is a compound that can be classified under pyrimidine derivatives. Pyrimidines are a group of heterocyclic aromatic organic compounds similar to pyridine and benzene. They are crucial in the synthesis of various pharmaceuticals, demonstrating a range of biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, similar to the compound of interest, often involves the reaction of certain precursors like ethyl 5-amino-1H-pyrazole-4-carboxylate with different reagents to form various substituted pyrimidines. For example, Hassan et al. (2014) describe the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions involving hydrazine hydrate in ethanol (Hassan, Hafez, & Osman, 2014). This process might share similarities with the synthesis pathway of the compound , highlighting the versatility of pyrazole and pyrimidine derivatives in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the compound under discussion, is characterized by the presence of a pyrimidine ring, which provides the scaffold for various functional groups to be attached. These structures are essential for the biological activity of these compounds. For instance, Trilleras et al. (2009) explored the molecular and crystal structure of similar pyrimidine derivatives, emphasizing the importance of hydrogen bonding in their structural stability (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and electrophilic substitution, contributing to their diverse chemical properties. These reactions enable the synthesis of complex molecules with potential therapeutic effects. For example, the synthesis of pyrazolo[3,4-d]pyrimidines from ethyl 5-amino-1H-pyrazole-4-carboxylate illustrates the reactivity of these compounds toward forming more complex structures with biological relevance (Flores et al., 2006).
Physical Properties Analysis
The physical properties of pyrimidine derivatives like solubility, melting point, and crystal structure significantly influence their pharmaceutical applications. These properties are determined by the molecular structure and the nature of substituents on the pyrimidine ring. The study by Anderson et al. (1986) on the glycosylation of pyrazolo[3,4-d]pyrimidine ribonucleosides highlights the role of structural features in the physical properties of these compounds (Anderson, Dalley, Revankar, & Robins, 1986).
Chemical Properties Analysis
The chemical properties of "2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide" and similar compounds, such as reactivity, stability, and pH-dependence, are crucial for their biological activity. These properties are influenced by the electronic structure of the pyrimidine ring and the attached functional groups. The synthesis and biological evaluation of substituted pyrazolo[3,4-d]pyrimidines provide insights into the chemical behavior of these molecules (Nassar, Atta-Allah, & Elgazwy, 2015).
properties
IUPAC Name |
2-ethyl-N-(2-methoxyethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-4-14-16-8-13(9-17-14)15(21)20(5-6-22-3)11-12-7-18-19(2)10-12/h7-10H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRMIABJFOLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(CCOC)CC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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